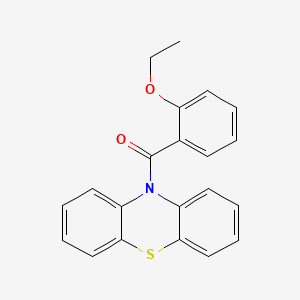

10-(2-ethoxybenzoyl)-10H-phenothiazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H17NO2S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(2-ethoxyphenyl)-phenothiazin-10-ylmethanone |

InChI |

InChI=1S/C21H17NO2S/c1-2-24-18-12-6-3-9-15(18)21(23)22-16-10-4-7-13-19(16)25-20-14-8-5-11-17(20)22/h3-14H,2H2,1H3 |

InChI Key |

GWVDYOHXLPCVGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Advanced Spectroscopic Investigations of Phenothiazine Derivatives

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopy of phenothiazine (B1677639) derivatives is governed by the tricyclic phenothiazine core, which acts as a potent electron donor. The nature of the substituent at the N-10 position significantly modulates the electronic structure and, consequently, the spectroscopic properties.

The ultraviolet-visible (UV-Vis) absorption spectrum of phenothiazine derivatives typically displays two main absorption bands in the UV region. A shorter wavelength band, generally attributed to a π → π* transition, and a longer wavelength band, primarily arising from an n → π* transition involving the lone-pair electrons of the sulfur and nitrogen atoms within the phenothiazine ring. For the parent 10H-phenothiazine, these bands are observed around 252 nm and 316 nm.

Table 1: Illustrative UV-Vis Absorption Data for Phenothiazine Derivatives

| Compound | Absorption Maxima (λmax) |

|---|---|

| 10H-Phenothiazine | 252 nm, 316 nm |

Note: Data for analogous compounds are provided to illustrate general spectral characteristics.

Phenothiazine derivatives are known to exhibit fluorescence, although the quantum yields can vary significantly depending on the substitution and the solvent environment. The emission typically originates from the first excited singlet state (S1). For instance, 10H-phenothiazine and N-methyl-phenothiazine show emission maxima around 454 nm and 450 nm, respectively.

Similar to the absorption spectra, N-acylation is expected to influence the fluorescence properties. An N-phosphorylated phenothiazine derivative, for example, displays a blue-shifted emission band at 374 nm. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of the emission process. This value is highly sensitive to the molecular structure and environment, which can influence the rates of non-radiative decay pathways. Specific fluorescence quantum yield data for 10-(2-ethoxybenzoyl)-10H-phenothiazine is not available in the reviewed literature.

Time-resolved fluorimetry provides insights into the lifetime of the excited state (τF) and the various de-excitation pathways. The excited-state dynamics of phenothiazines can be complex, involving processes such as intersystem crossing (ISC) to the triplet state, intramolecular charge transfer (ICT), and non-radiative decay.

The substitution at the N-10 position plays a crucial role in these dynamics. Electron-withdrawing groups, like the 2-ethoxybenzoyl group, can influence the charge distribution in the excited state and affect the rates of radiative and non-radiative processes. While specific time-resolved fluorescence data for this compound is not documented in the available sources, studies on other phenothiazine derivatives reveal that excited state lifetimes can be in the nanosecond range. The efficiency of intersystem crossing is a key factor determining the fluorescence lifetime and quantum yield, as it competes directly with fluorescence decay.

Phosphorescence Studies

Phosphorescence is the emission of light from a triplet excited state (T1) and is a spin-forbidden process, generally resulting in longer lifetimes compared to fluorescence.

While phosphorescence is more commonly observed at cryogenic temperatures, several phenothiazine derivatives have been shown to exhibit room temperature phosphorescence (RTP), particularly in the solid state or in rigid matrices. The presence of heteroatoms like sulfur and nitrogen in the phenothiazine core can facilitate intersystem crossing through spin-orbit coupling, which is a prerequisite for phosphorescence.

For N-acylphenothiazines, the acyl group can further influence the RTP properties. Research on compounds structurally similar to this compound provides valuable insights. For example, 10H-phenothiazin-10-yl)(phenyl)methanone and 1-(10H-phenothiazin-10-yl)ethan-1-one exhibit phosphorescence emission in the range of 460–600 nm, with maxima around 530 nm and 525 nm, respectively uni.edu. This suggests that this compound would also be expected to show RTP in a similar spectral region. The mechanism of RTP in these organic molecules often involves the suppression of non-radiative decay of the triplet excitons in a rigid environment.

Table 2: Phosphorescence Emission Maxima of Structurally Related N-Acylphenothiazines

| Compound | Phosphorescence Emission Maximum (λp,max) |

|---|---|

| (10H-phenothiazin-10-yl)(phenyl)methanone | 530 nm |

Note: This data is for compounds structurally analogous to this compound.

The lifetime (τPh) and efficiency of phosphorescence are highly dependent on several factors that influence the population and depopulation of the triplet state. Key factors include:

Molecular Rigidity: A rigid molecular structure or environment is crucial to minimize vibrational and rotational quenching of the long-lived triplet state. This is why RTP is often observed in crystals or polymer matrices.

Intersystem Crossing (ISC) Rate: Efficient ISC from the singlet to the triplet state is essential for populating the T1 state. The presence of heavy atoms (like sulfur) and certain functional groups can enhance the spin-orbit coupling and thus the ISC rate.

Non-radiative Decay Pathways: Competition from non-radiative decay processes from the triplet state will reduce the phosphorescence quantum yield and shorten the lifetime. Molecular packing and intermolecular interactions in the solid state can play a significant role in suppressing these non-radiative pathways.

Substituent Effects: The electronic nature of substituents on the phenothiazine core can modulate the energy levels of the singlet and triplet states and the spin-orbit coupling, thereby influencing the phosphorescence characteristics.

For N-acylphenothiazines, the nature of the acyl group can impact the molecular conformation and packing in the solid state, which in turn affects the RTP properties.

Based on a comprehensive search for scientific literature and spectroscopic data, information specifically detailing the advanced spectroscopic investigations of This compound is not available in the public domain.

While extensive research exists for the general class of phenothiazine derivatives, the specific experimental data required to populate the requested article sections for "this compound"—including Proton (¹H) and Carbon-13 (¹³C) NMR, advanced NMR techniques (COSY, NOESY, HMBC), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—could not be located.

Therefore, it is not possible to generate the detailed, scientifically accurate article focusing solely on this specific compound as requested in the instructions. To provide such an analysis would require access to primary research data that has not been published or is not publicly accessible.

Mass Spectrometry (MS)

On-line Electrochemical Conversion Coupled with Mass Spectrometry for Phenothiazine Derivatives

On-line electrochemical (EC) conversion coupled with mass spectrometry (MS) is a potent analytical technique used to investigate the redox behavior of molecules and simulate drug metabolism. nih.govnih.gov For phenothiazine derivatives, this method is particularly insightful as the phenothiazine nucleus is electrochemically active and prone to oxidation. nih.gov The technique involves passing a solution of the analyte through an electrochemical flow cell, where a specific potential is applied to induce oxidation or reduction. The resulting products are then directly introduced into the ion source of a mass spectrometer for immediate analysis. nih.gov

The primary oxidation site in many phenothiazine derivatives is the sulfur atom in the central ring, which can be oxidized to a sulfoxide (B87167). nih.gov This process mimics the Phase I metabolism that these compounds often undergo in the human body, catalyzed by cytochrome P450 enzymes. nih.gov In the case of this compound, the electrochemical oxidation would be expected to yield the corresponding sulfoxide.

The general reaction mechanism involves a one-electron oxidation to form a radical cation, which can exhibit a characteristic pink or green color. nih.gov This intermediate can then react further, often with water present in the solvent, to form the more stable sulfoxide. The mass spectrometer would detect the protonated molecule of the parent compound, [M+H]+, as well as the protonated molecule of the sulfoxide product, which would appear at a mass-to-charge ratio (m/z) of [M+16+H]+. nih.gov

Further fragmentation of these ions in the mass spectrometer (MS/MS) provides structural information. For instance, the collision-induced dissociation (CID) spectrum of the parent compound would show characteristic fragments, while the CID spectrum of the electrochemically generated sulfoxide would produce new, distinct fragments, aiding in the structural confirmation of the oxidation product. nih.gov This approach allows for the rapid investigation of potential oxidation pathways and the generation and identification of metabolites. researchgate.net

X-ray Diffraction Analysis

Single Crystal X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray crystallography is the definitive method for determining the precise molecular structure of a crystalline solid. libretexts.org While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related N-substituted phenothiazine derivatives provides significant insight into the expected structural features.

For example, the crystal structures of 10-acetyl-10H-phenothiazine 5-oxide and 10-benzyl-10H-phenothiazine 9-oxide have been determined, revealing key conformational details of the phenothiazine core. nih.govnih.gov The tricyclic phenothiazine system is not planar but adopts a folded conformation, often described by a "butterfly angle" between the two benzo rings. nih.gov In 10-benzyl-10H-phenothiazine 9-oxide, this angle is reported to be 23.4(1)°. nih.gov

The detailed structural parameters obtained from a single crystal X-ray analysis are presented in crystallographic data tables. Below are examples of such data for related phenothiazine compounds.

Table 1: Crystal Data and Structure Refinement for 10-Acetyl-10H-phenothiazine 5-oxide. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₁NO₂S |

| Formula weight | 257.30 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.1244 (1) |

| b (Å) | 14.1787 (2) |

| c (Å) | 10.7576 (1) |

| β (°) | 100.963 (1) |

| Volume (ų) | 1216.59 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

Table 2: Crystal Data and Structure Refinement for 10-Benzyl-10H-phenothiazine 9-oxide. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₅NOS |

| Formula weight | 305.38 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.2819 (4) |

| b (Å) | 11.9259 (8) |

| c (Å) | 20.3220 (14) |

| β (°) | 94.6140 (10) |

| Volume (ų) | 1517.54 (18) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.098 |

These tables illustrate the precision of the data obtained, which allows for a complete and unambiguous determination of the solid-state molecular structure.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 10-acetyl-10H-phenothiazine 5-oxide |

Electrochemical Behavior and Redox Chemistry of Phenothiazine Derivatives

Voltammetric Studies of Oxidation-Reduction Processes in Phenothiazine (B1677639) Systems

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of phenothiazine derivatives. These studies typically reveal one or two reversible or quasi-reversible one-electron oxidation steps. rsc.org The first oxidation corresponds to the formation of a stable cation radical, while the second, often observed at higher potentials, leads to the formation of a dication. researchgate.net

The electrochemical behavior of phenothiazine derivatives has been studied in various solvents and supporting electrolytes. For instance, studies in acetonitrile (B52724) or dimethylsulfoxide solutions often show well-defined redox waves. researchgate.net The reversibility of the first oxidation process is a key feature of many phenothiazine derivatives, making them suitable for applications such as redox flow batteries where stable cycling is crucial. chemrxiv.org

Below is a representative table of electrochemical data for some phenothiazine derivatives, illustrating the range of observed redox potentials.

| Compound | First Oxidation Potential (Epa1, V vs. reference) | Second Oxidation Potential (Epa2, V vs. reference) | Solvent/Electrolyte | Reference Electrode |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 0.65 | - | Not Specified | Fc/Fc+ |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | 1.12 | - | Not Specified | Fc/Fc+ |

| Bis-(10H-phenothiazin-3-yl)-methane | 0.349 | 0.722 | Dimethylsulfoxide | SCE |

| 1,1-bis-(10H-phenothiazin-3-yl)-ethane | 0.290 | 0.667 | Dimethylsulfoxide | SCE |

This table presents data for representative phenothiazine derivatives to illustrate the range of redox potentials and is not specific to 10-(2-ethoxybenzoyl)-10H-phenothiazine.

Formation and Stability of Phenothiazine Radical Cations

A hallmark of phenothiazine electrochemistry is the formation of a stable radical cation upon one-electron oxidation. researchgate.net The stability of this radical cation is a critical factor in the utility of phenothiazine derivatives in various applications. The formation of the radical cation is often accompanied by a distinct color change, with the radical species exhibiting strong optical absorption in the visible region. researchgate.netrsc.org

The stability of the phenothiazine radical cation is influenced by several factors, including the nature and position of substituents on the phenothiazine core, the solvent, and the pH of the medium. researchgate.net For instance, N-substituted phenothiazines generally form highly stable cationic radicals. nih.gov The delocalization of the unpaired electron over the tricyclic framework contributes significantly to the stability of the radical cation. nih.gov

In acidic media, the phenothiazine radical is often long-lived. researchgate.net The planarity of the molecule is thought to increase upon formation of the radical cation, which favors π-orbital overlap and enhances stability. rsc.org While the neutral phenothiazine molecule is folded along the N-S axis, the radical cation is believed to be more planar. rsc.org

For this compound, the N-acyl substituent would play a role in the stability of the corresponding radical cation. The electron-withdrawing nature of the benzoyl group could influence the spin density distribution in the radical cation, thereby affecting its stability.

Elucidation of Electrochemical Oxidation Pathways and Mechanisms

The electrochemical oxidation of phenothiazine derivatives can proceed through different pathways depending on the experimental conditions. The most common mechanism involves a stepwise two-electron oxidation. researchgate.net The first step is a reversible one-electron transfer to form the radical cation (PTZ•+). The second step is another one-electron transfer to form the dication (PTZ2+), which is generally less stable and can undergo further chemical reactions. researchgate.net

In some cases, the dication can react with nucleophiles present in the medium, leading to products such as sulfoxides. researchgate.netresearchgate.net The pH of the solution can also play a crucial role in the oxidation pathway. Studies have shown that at different pH values, the oxidation process can vary between two one-electron steps and a single two-electron process. researchgate.net

Furthermore, in the presence of certain nucleophiles, the electrochemically generated phenothiazin-5-ium cation (a reactive intermediate) can be trapped to synthesize new derivatives. For example, the electrochemical oxidation of phenothiazine in the presence of arylsulfinic acids leads to the formation of bis(phenylsulfonyl)-10H-phenothiazine derivatives. nih.govresearchgate.net This highlights the synthetic utility of the electrochemical oxidation of phenothiazines.

Influence of Substituents on Redox Potentials and Electron Transfer Capability

The redox potential and electron transfer capability of the phenothiazine core can be systematically tuned by introducing various substituents. chemrxiv.org The electronic nature of the substituents significantly impacts the ease of oxidation. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential.

For instance, the introduction of alkyl or alkoxy groups on the nitrogen atom can improve solubility and electrochemical stability. chemrxiv.org Modifications at the 3 and 7 positions of the phenothiazine core have also been shown to increase the stable oxidation potential. chemrxiv.org

In the case of this compound, the 2-ethoxybenzoyl group attached to the nitrogen atom is an electron-withdrawing group. This is expected to make the oxidation of the phenothiazine core more difficult compared to the unsubstituted phenothiazine, resulting in a higher oxidation potential. The steric hindrance from the bulky substituent may also influence the kinetics of electron transfer.

The ability to tailor the redox properties through synthetic modifications has led to the development of phenothiazine derivatives for specific applications, such as high-performance non-aqueous organic redox flow batteries where precise control over the redox potential is essential. chemrxiv.org

Theoretical and Computational Chemistry of Phenothiazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometric, electronic, and thermodynamic properties of chemical compounds with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis (e.g., Butterfly-shaped Structure)

The geometry of phenothiazine (B1677639) derivatives is a key determinant of their physical and chemical properties. The parent phenothiazine molecule is not planar but adopts a characteristic folded or "butterfly" conformation along the N-S axis. This non-planarity is a result of the steric and electronic interactions within the tricyclic system.

For 10-(2-ethoxybenzoyl)-10H-phenothiazine, DFT calculations would be expected to predict a similar butterfly-shaped structure. The degree of folding is typically quantified by the dihedral angle between the two benzene (B151609) rings. In various substituted phenothiazines, this "butterfly angle" can range from approximately 135° to 160°. The attachment of the bulky 2-ethoxybenzoyl group at the nitrogen atom will influence this angle. Steric hindrance between the aroyl group and the hydrogen atoms at positions 1 and 9 of the phenothiazine core will likely play a significant role in determining the precise conformation.

The orientation of the 2-ethoxybenzoyl group relative to the phenothiazine tricycle is another important conformational parameter. Rotation around the N-C(carbonyl) bond would lead to different conformers with varying energies. A full geometry optimization using DFT would identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

| Parameter | Expected Value Range |

|---|---|

| Butterfly Dihedral Angle (C-S-C...N plane) | 140° - 160° |

| N-C(carbonyl) Bond Length | 1.38 - 1.42 Å |

| C=O Bond Length | 1.22 - 1.25 Å |

Electronic Structure Characterization: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and the electronic absorption properties of the molecule.

In phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring, particularly on the sulfur and nitrogen atoms. The LUMO, on the other hand, is often distributed over the entire molecule or can be localized on an electron-accepting substituent. In the case of this compound, the benzoyl group acts as an electron-withdrawing group. Therefore, it is expected that the HOMO will be primarily located on the phenothiazine moiety, while the LUMO will have a significant contribution from the 2-ethoxybenzoyl group. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation.

The HOMO-LUMO energy gap for phenothiazine derivatives typically falls in the range of 3-5 eV, which corresponds to absorption in the ultraviolet-visible region. The presence of the electron-withdrawing benzoyl group is expected to lower the LUMO energy level, thereby reducing the HOMO-LUMO gap compared to the parent phenothiazine.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Prediction of Thermochemical Parameters (e.g., Bond Dissociation Enthalpy, Ionization Potential)

DFT calculations can also be used to predict various thermochemical parameters. The ionization potential (IP) and electron affinity (EA) can be estimated from the energies of the neutral molecule and its corresponding cation and anion, respectively, or through Koopmans' theorem, which relates them to the HOMO and LUMO energies.

The bond dissociation enthalpy (BDE) for specific bonds within the molecule can also be computed. For instance, the BDE of the N-C(carbonyl) bond would provide insight into the stability of the acyl substituent on the phenothiazine ring. These parameters are valuable for understanding the reactivity and stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is a widely used method for simulating electronic absorption and emission spectra.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These values can be used to simulate the UV-Vis absorption spectrum of a molecule. For this compound, the absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the phenothiazine and benzoyl chromophores, as well as potential intramolecular charge transfer (ICT) bands.

Similarly, by optimizing the geometry of the molecule in its first excited state, TD-DFT can be used to predict the emission energy, which corresponds to fluorescence or phosphorescence. For instance, the related compound (10H-phenothiazin-10-yl)(phenyl)methanone exhibits phosphorescence with a maximum at around 530 nm. nih.gov It is plausible that this compound would also exhibit phosphorescence in a similar region.

| Parameter | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | ~300-350 nm |

| Maximum Emission Wavelength (λem) | ~450-550 nm (Phosphorescence) |

| Nature of Lowest Energy Transition | Intramolecular Charge Transfer (ICT) |

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

As mentioned earlier, the spatial separation of the HOMO on the phenothiazine donor and the LUMO on the benzoyl acceptor suggests that the lowest energy electronic transition will have a significant ICT character. This means that upon absorption of light, there is a net transfer of electron density from the phenothiazine moiety to the 2-ethoxybenzoyl group.

TD-DFT calculations can quantify the extent of this charge transfer by analyzing the changes in electron density upon excitation. The ICT nature of the excited state can have a profound impact on the photophysical properties of the molecule, such as the Stokes shift (the difference between the absorption and emission maxima) and the solvent-dependent behavior of the fluorescence or phosphorescence. Molecules with strong ICT character often exhibit large Stokes shifts and solvatochromism, where the emission wavelength changes with the polarity of the solvent.

Quantum Chemical Properties and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantum chemical calculations are fundamental in determining the electronic properties of molecules, which in turn govern their reactivity and biological interactions. These properties form the basis for developing Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate a compound's chemical structure with its biological activity.

While specific quantum chemical studies on this compound are not extensively available in public literature, the principles can be inferred from studies on related phenothiazine derivatives. Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential are crucial in these correlations.

The presence of the electron-withdrawing 2-ethoxybenzoyl group at the N-10 position of the phenothiazine core is expected to significantly influence its electronic properties. This group can lower the energy of the HOMO and LUMO, potentially affecting the molecule's ability to participate in charge-transfer interactions, which are often critical for receptor binding.

QSAR studies on various phenothiazine derivatives have demonstrated that their biological activities, including antipsychotic, antitubercular, and anticancer effects, can be correlated with a combination of electronic, steric, and hydrophobic parameters. nih.govresearchgate.net For instance, descriptors such as the partition coefficient (log P), molar refractivity, and specific quantum chemical parameters have been successfully used to build predictive QSAR models. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors and Their Potential Correlation with Biological Activity

| Descriptor | Definition | Potential Influence on Biological Activity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. A higher EHOMO can indicate greater reactivity and potential for interaction with biological targets. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. A lower ELUMO can be important for interactions with electron-rich biological residues. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the polarity of the molecule | Influences how the molecule interacts with polar environments and binding sites within proteins. |

| Electrostatic Potential | The charge distribution around the molecule | Guides the initial recognition and orientation of the molecule as it approaches its biological target. |

This table is illustrative and based on general principles of QSAR; specific correlations would require experimental data.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (protein).

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be employed to investigate its binding to various potential protein targets, such as dopamine (B1211576) receptors, tubulin, or kinases, which are known targets for other phenothiazine derivatives. ekb.egresearchgate.net

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Type of Interaction | Potential Interacting Groups on the Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | The carbonyl oxygen of the benzoyl group | Amino acids with donor groups (e.g., Serine, Threonine, Lysine) |

| Hydrophobic Interactions | The phenothiazine ring system and the phenyl ring of the benzoyl group | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |

| Pi-Pi Stacking | The aromatic rings of the phenothiazine and benzoyl moieties | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

This table represents hypothetical interactions that could be identified through molecular docking.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.

An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. It would allow for the analysis of conformational changes in both the ligand and the protein upon binding and the calculation of binding free energies, which provide a more accurate estimation of the binding affinity. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation would further validate the binding mode.

Structure Activity Relationships Sar and Structure Property Relationships Spr in Phenothiazine Research

Influence of Substituents on Electronic and Optical Properties

The electronic and optical properties of phenothiazine (B1677639) derivatives are intrinsically linked to the nature and position of their substituents. The tricyclic phenothiazine core is an electron-rich system, and its properties can be finely tuned by the addition of electron-donating or electron-withdrawing groups.

Effects of Electron-Donating and Electron-Withdrawing Groups

Substituents on the phenothiazine ring system play a crucial role in modulating the electronic charge distribution and, consequently, the photophysical properties of the molecule. Electron-donating groups (EDGs) generally increase the electron density of the phenothiazine core, which can lead to a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, often resulting in a hypsochromic (blue) shift.

In the case of 10-(2-ethoxybenzoyl)-10H-phenothiazine, the phenothiazine moiety itself acts as a strong electron donor. The benzoyl group attached to the N10 position is generally considered an electron-withdrawing group due to the carbonyl moiety. This donor-acceptor architecture can lead to intramolecular charge transfer (ICT) characteristics, which are significant for the photophysical behavior of the compound. The ethoxy group on the benzoyl ring, being an electron-donating group, can modulate the electron-withdrawing strength of the benzoyl moiety.

Role of the N10-Substituent in Modulating Molecular Characteristics of this compound

Electronic Effects : The acyl group at the N10 position can influence the electronic absorption and emission spectra. For instance, N-acylphenothiazine derivatives have been observed to exhibit phosphorescence. The presence of the carbonyl group can facilitate intersystem crossing, a process that populates the triplet excited state, which is a prerequisite for phosphorescence. Research on similar N-acylphenothiazines, such as (10H-phenothiazin-10-yl)(phenyl)methanone, has shown phosphorescence emission in the range of 460–600 nm. nih.gov

Steric Hindrance : The ortho-position of the ethoxy group on the benzoyl ring introduces steric hindrance, which can affect the rotational freedom around the N-C(O) bond. This steric constraint can influence the conformation of the molecule and, consequently, its electronic and photophysical properties.

Below is a table summarizing the expected electronic properties based on the structural components of this compound in comparison to the parent phenothiazine.

| Compound | N10-Substituent | Expected Effect on Absorption Maximum | Potential for Phosphorescence |

| 10H-Phenothiazine | -H | Reference | Low |

| This compound | -C(O)C6H4OC2H5 | Hypsochromic shift due to N-acyl group nih.gov | High, due to carbonyl facilitating intersystem crossing nih.gov |

Conformational Effects on Photophysical and Biological Responses

The three-dimensional structure of phenothiazine derivatives is not planar but exists in a folded "butterfly" conformation along the N-S axis. This conformation has significant implications for the molecule's properties.

Impact of Molecular Torsion and Planarity on Excited State Properties

The degree of folding in the phenothiazine ring, often described by the dihedral angle between the two benzene (B151609) rings, can change upon electronic excitation. In many phenothiazine derivatives, the excited state is more planar than the ground state. This change in geometry between the ground and excited states can lead to large Stokes shifts, which is the difference between the absorption and emission maxima.

For this compound, the torsion angle between the phenothiazine moiety and the benzoyl group is a critical parameter. The steric hindrance from the ortho-ethoxy group can force the benzoyl ring to be twisted out of the plane of the N-C(O) bond, affecting the extent of electronic communication between the phenothiazine core and the benzoyl substituent. This can, in turn, influence the excited state dynamics and the photophysical properties of the molecule. A more planar excited state is a common feature in phenothiazine derivatives, and this is expected to hold true for this compound.

Modulation of Biological Activity through Structural Modifications

The biological activity of phenothiazines is highly dependent on their substitution patterns. While much of the historical research has focused on neuroleptic activity, newer derivatives are being explored for a range of other therapeutic applications, including as anticancer and antimicrobial agents.

Positional Isomerism and Side Chain Variations on the Phenothiazine Scaffold

The position of substituents on the phenothiazine scaffold and on its side chains can dramatically alter biological activity. For this compound, the following structural aspects are noteworthy:

N10-Side Chain : The nature of the N10-substituent is a well-established determinant of biological activity in phenothiazines. While many clinically used phenothiazines have an aminoalkyl side chain, the presence of an aroyl group, as in this compound, suggests a different spectrum of potential biological activities. N-acyl phenothiazines have been investigated for various activities, and slight changes in the substitution pattern of the aroyl ring can lead to distinguishable differences in their biological effects.

The table below illustrates the potential impact of positional isomerism of the ethoxy group on the properties of 10-(ethoxybenzoyl)-10H-phenothiazine.

| Isomer | Position of Ethoxy Group | Expected Steric Hindrance | Potential Impact on Biological Activity |

| This compound | Ortho | High | May influence receptor binding through conformational restriction. |

| 10-(3-ethoxybenzoyl)-10H-phenothiazine | Meta | Low | Electronic effects would primarily be inductive, potentially leading to different target affinities. |

| 10-(4-ethoxybenzoyl)-10H-phenothiazine | Para | Low | Stronger resonance-based electron-donating effect could alter the molecule's overall polarity and hydrogen bonding capacity. |

Impact of Sulfur Oxidation State on Biological Activity (e.g., Sulfoxide (B87167) Formation)

The sulfur atom within the central ring of the phenothiazine nucleus is susceptible to oxidation, a metabolic transformation that significantly alters the molecule's structure, properties, and, consequently, its biological activity. This oxidation process primarily results in the formation of sulfoxide and, to a lesser extent, sulfone metabolites. While the following discussion pertains to the phenothiazine class in general, the principles are applicable to derivatives such as this compound.

Formation and Structural Consequences of Sulfoxidation

The oxidation of the sulfur atom in the phenothiazine ring converts the sulfide (B99878) (oxidation state +2) to a sulfoxide (S=O) and potentially further to a sulfone (O=S=O). nih.gov This transformation is a common metabolic pathway for many phenothiazine-based drugs, including the well-studied antipsychotic, chlorpromazine (B137089). nih.govdrugbank.com The introduction of an oxygen atom to the sulfur fundamentally changes the molecule's three-dimensional structure and electronic properties.

Studies on compounds like chlorpromazine and methotrimeprazine have shown that sulfoxidation leads to notable structural changes. nih.govnih.gov While the core folded structure of the phenothiazine rings may be preserved, the addition of the bulky and electronegative sulfoxide group alters the molecule's conformation and electrostatic potential. nih.govnih.govsemanticscholar.org Specifically, the sulfoxide metabolites are characterized by a stronger negative electrostatic potential around the ring system compared to the parent drug. nih.govsemanticscholar.org

Impact on Biological Activity

A general and critical observation in phenothiazine research is that sulfoxidation typically leads to a significant reduction or complete loss of the primary pharmacological activity, particularly the antipsychotic effects. nih.govnih.govsemanticscholar.org For instance, chlorpromazine sulfoxide is largely devoid of the potent neuroleptic activity exhibited by its parent compound, chlorpromazine. nih.gov

The primary mechanism for this loss of activity is believed to be related to altered receptor binding. nih.gov The antipsychotic action of many phenothiazines is linked to their ability to act as antagonists at dopamine (B1211576) D2 receptors. nih.govchemrxiv.org The increased negative electrostatic potential of the sulfoxide metabolite is thought to weaken the electrostatic interactions with negatively charged domains within the dopamine receptor binding sites. nih.govsemanticscholar.org This diminished binding affinity results in a virtual inactivation of the compound as a dopamine receptor antagonist. nih.gov

While the primary neuroleptic activity is lost, the metabolites are not necessarily inert. In some cases, sulfoxide metabolites have been associated with other biological effects, such as cardiotoxicity. nih.gov Conversely, the high oxidizability of the sulfur atom is also linked to the antioxidant properties observed in some phenothiazine derivatives.

The following table uses the well-researched compound Chlorpromazine as a representative example to illustrate the impact of sulfoxide formation on biological activity.

Mechanistic Investigations of Biological Activities of Phenothiazine Derivatives

Molecular Mechanisms of Antioxidant and Antiradical Action

The antioxidant properties of phenothiazines are a cornerstone of their biological effects, largely attributable to the chemical characteristics of the core phenothiazine (B1677639) structure. The addition of various functional groups can significantly enhance these antiradical properties.

Phenothiazine and its derivatives are potent scavengers of a variety of reactive oxygen species (ROS). Computational and experimental studies have identified several key mechanisms through which these compounds exert their free radical scavenging effects.

Hydrogen Atom Transfer (HAT): In this pathway, the phenothiazine derivative donates a hydrogen atom to a free radical, thereby neutralizing it. The most readily donated hydrogen is typically the one attached to the nitrogen atom of the phenothiazine ring. This process is often highly favorable, particularly for scavenging reactive radicals like the hydroxyl radical (HO•) and peroxyl radicals (HOO• and CH3OO•). ias.ac.inacs.org The reactivity in the HAT mechanism is predominantly influenced by the amino hydrogen and the aromatic sites of the phenothiazine core. nih.gov

Radical Adduct Formation (RAF): Phenothiazine derivatives can also neutralize free radicals by forming a stable adduct. This mechanism is particularly significant for scavenging radicals at the aromatic carbon positions of the phenothiazine rings. For highly reactive species like the hydroxyl radical, RAF is often the primary scavenging mechanism. ias.ac.innih.gov This pathway is crucial as it allows for radical quenching without disrupting the aromaticity of the benzene (B151609) rings. acs.org

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the phenothiazine molecule to the free radical. This process is particularly relevant for certain types of peroxyl radicals and is influenced by the specific phenothiazine derivative. ias.ac.innih.gov

The dominant free radical scavenging pathway can depend on the specific phenothiazine derivative, the type of free radical, and the surrounding environment (e.g., aqueous vs. lipid). ias.ac.innih.gov

| Scavenging Mechanism | Description | Relevant Reactive Oxygen Species (ROS) | Key Structural Feature |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | HO•, HOO•, CH3OO• | Amino hydrogen on the phenothiazine ring |

| Radical Adduct Formation (RAF) | Formation of a stable adduct with a free radical. | HO• | Aromatic carbon atoms of the phenothiazine rings |

| Single Electron Transfer (SET) | Transfer of a single electron to a free radical. | HOO•, CH3OO• | Phenothiazine nucleus |

The electron-donating properties of the phenothiazine nucleus are central to its antioxidant activity in biological systems. The sulfur and nitrogen heteroatoms in the central ring make the molecule electron-rich and susceptible to oxidation. This allows phenothiazines to readily donate an electron to an oxidizing species, thereby neutralizing it.

In biological environments, the antioxidant activity of phenothiazine derivatives can be influenced by factors such as concentration and the polarity of the medium. For instance, in aqueous solutions, phenothiazines generally exhibit antioxidant properties, while in lipid environments, they may act as pro-oxidants through the formation of a phenothiazinyl radical. oup.com The ability of phenothiazines to undergo reversible oxidation-reduction reactions is a key aspect of their function as antioxidants.

Photophysical and Photochemical Mechanisms in Biological Contexts

Phenothiazine derivatives are known to be photosensitive, and their interaction with light can lead to a range of photochemical events that have biological implications.

Upon absorption of light, phenothiazine derivatives can be excited to a short-lived singlet state. Through a process called intersystem crossing, this excited singlet state can be converted to a longer-lived triplet state. This excited triplet state of the phenothiazine can then transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen.

This process, known as photosensitization, is a key mechanism in photodynamic therapy, where photosensitizers are used to generate cytotoxic species like singlet oxygen in the presence of light to destroy cancer cells. The efficiency of singlet oxygen generation can be influenced by the specific substituents on the phenothiazine ring.

Irradiation of phenothiazine derivatives with ultraviolet (UV) light can lead to photoionization, a process where an electron is ejected from the molecule. This results in the formation of a phenothiazine radical cation. researchgate.net The formation of this radical cation is a critical step in many of the photochemical reactions of phenothiazines.

The phenothiazine radical cation is a relatively stable species and can act as a potent oxidant. nih.gov It can participate in electron transfer reactions with various biological substrates, potentially leading to oxidative damage. The ease of formation and the reactivity of the radical cation are dependent on the molecular structure of the phenothiazine derivative and the surrounding environment. ias.ac.in

| Photochemical Process | Description | Key Intermediate/Product | Biological Relevance |

|---|---|---|---|

| Photosensitization | Energy transfer from excited phenothiazine to molecular oxygen. | Singlet Oxygen (¹O₂) | Photodynamic therapy, phototoxicity |

| Photoionization | Ejection of an electron upon light absorption. | Phenothiazine Radical Cation | Oxidative damage to biological molecules |

Molecular Interactions with Biological Macromolecules

The biological effects of phenothiazine derivatives are also mediated by their direct interactions with essential biological macromolecules such as proteins and nucleic acids.

The binding of phenothiazine derivatives to proteins, particularly plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), is a crucial determinant of their pharmacokinetic and pharmacodynamic properties. oup.com Studies have shown that phenothiazines can bind to these proteins through a combination of hydrophobic and electrostatic interactions. ijpsonline.com

The interaction with HSA often involves two types of binding sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site. oup.com The binding is influenced by the nature of the substituents on the phenothiazine ring, with more lipophilic derivatives generally exhibiting stronger binding. ijpsonline.com These interactions are primarily driven by hydrophobic forces, where the nonpolar phenothiazine core interacts with hydrophobic regions of the protein. ias.ac.inijpsonline.com

Phenothiazine derivatives are also known to interact with DNA. The planar, aromatic structure of the phenothiazine ring system allows these molecules to intercalate between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, potentially leading to cytotoxic effects. In addition to intercalation, electrostatic interactions between positively charged phenothiazine derivatives and the negatively charged phosphate (B84403) backbone of DNA can also contribute to binding. nih.gov The specific mode and strength of the interaction are dependent on the structure of the phenothiazine derivative.

Binding Affinity to Calmodulin and Receptor Modulation Mechanisms

There is currently no specific data available in scientific literature detailing the binding affinity of 10-(2-ethoxybenzoyl)-10H-phenothiazine to calmodulin. Phenothiazines, as a class, are known to bind to calmodulin, a key calcium-binding protein involved in numerous cellular signal transduction pathways. This interaction is generally hydrophobic in nature and is dependent on the presence of calcium. The binding of phenothiazines to calmodulin can inhibit its activity, thereby affecting downstream cellular processes. However, without experimental data, the specific affinity and the modulatory effects of the 2-ethoxybenzoyl substitution on this interaction for this compound remain undetermined.

Interaction with DNA and Enzymes (e.g., Acetylcholinesterase, Falcipain)

Detailed studies on the interaction of this compound with DNA, acetylcholinesterase, or falcipain have not been reported. Some phenothiazine derivatives have been shown to intercalate with DNA, a mechanism that can contribute to cytotoxic effects. Regarding enzyme interactions, certain phenothiazines are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. Falcipain, a cysteine protease of the malaria parasite Plasmodium falciparum, has also been a target for some antiparasitic compounds, but specific inhibitory activity by this compound has not been documented.

Inhibition of Efflux Pumps and Multidrug Resistance Reversal Pathways

The potential for this compound to inhibit efflux pumps and reverse multidrug resistance (MDR) has not been specifically investigated. The MDR phenomenon, a significant challenge in cancer chemotherapy and infectious diseases, is often mediated by ATP-binding cassette (ABC) transporters that actively pump therapeutic agents out of cells. Various phenothiazine derivatives have been explored as MDR modulators due to their ability to interfere with the function of these efflux pumps. The proposed mechanisms include direct binding to the transporter proteins or altering the membrane environment. However, the efficacy and specific molecular pathways for this compound in this context are unknown.

Cell Cycle Modulation and Apoptosis Induction Mechanisms

There is no available research on the effects of this compound on cell cycle progression or the induction of apoptosis. Other phenothiazine compounds have been observed to induce cell cycle arrest at different phases and trigger programmed cell death (apoptosis) in cancer cell lines. These effects are often linked to the modulation of various signaling pathways, including those involving p53, caspases, and Bcl-2 family proteins. Without specific studies, it is not possible to determine if this compound shares these properties or to delineate the potential mechanisms involved.

Based on a comprehensive review of scientific literature and research databases, there is currently no available information regarding the applications of the specific chemical compound This compound in the fields of advanced materials science as outlined in the requested article structure.

Searches for this compound in relation to optoelectronic devices (including Organic Light-Emitting Diodes, photovoltaic systems, and Organic Field-Effect Transistors), sensory applications (chemical and biosensors), and bioimaging (fluorescent probes) did not yield any specific research findings, data tables, or detailed studies.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified content and structure. The existing body of scientific work on phenothiazine derivatives focuses on other analogues and substituted compounds.

Applications of Phenothiazine Derivatives in Advanced Materials Science

Bioimaging and Fluorescent Probes

In Vitro and In Vivo Imaging Applications

There is no available research specifically investigating the use of 10-(2-ethoxybenzoyl)-10H-phenothiazine as a probe or imaging agent for in vitro or in vivo applications. Studies on other functionalized phenothiazine (B1677639) derivatives have explored their potential in bioimaging, but these findings cannot be directly attributed to the this compound structure.

Data Storage Technologies

No specific research articles or patents were identified that describe the application of this compound in data storage technologies. The exploration of organic molecules for data storage is an active area of research, but this particular compound does not appear to have been a focus of such studies.

Nonlinear Optical (NLO) Materials

There is no documented evidence or research data on the nonlinear optical properties or potential applications of this compound. The investigation of NLO properties typically requires specific experimental measurements, which have not been reported for this compound.

Photocatalytic Applications

No published research was found that investigates the photocatalytic activity or potential applications of this compound. Research into organic photocatalysts is a growing field, but the catalytic properties of this specific derivative have not been reported.

Coordination Chemistry of Phenothiazine Derivatives

Ligand Design and Complexation with Transition Metals

The design of ligands based on the phenothiazine (B1677639) framework offers a rich platform for the synthesis of novel coordination compounds. The 10-(2-ethoxybenzoyl)-10H-phenothiazine molecule, as an N-acyl phenothiazine derivative, possesses several key features that make it an attractive ligand for complexation with transition metals.

The core of the ligand design revolves around the phenothiazine nucleus, which is an electron-rich heterocyclic system. The nitrogen and sulfur heteroatoms in the central ring can potentially act as donor sites. However, in N-acyl derivatives like this compound, the lone pair of electrons on the nitrogen atom is involved in resonance with the adjacent carbonyl group. This delocalization reduces the basicity of the nitrogen atom, making it a weaker coordination site.

The primary coordination site in this compound is therefore expected to be the carbonyl oxygen of the ethoxybenzoyl group. This oxygen atom possesses a lone pair of electrons that can readily coordinate to a metal center. Furthermore, the ethoxy group attached to the benzoyl ring introduces another potential coordination site through the etheric oxygen. This could allow for bidentate chelation, where the ligand binds to the metal center through both the carbonyl and etheric oxygens, forming a stable chelate ring.

The complexation of N-acyl phenothiazine derivatives with various transition metals, such as copper(II), has been explored. dntb.gov.ua The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry and structure of the resulting complexes are influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions.

The bulky and non-planar "butterfly" conformation of the phenothiazine core can impart specific steric constraints on the resulting metal complexes, influencing their geometry and nuclearity. This structural feature can be strategically utilized in the design of complexes with desired topologies and properties.

Structural Characterization of Phenothiazine-Metal Complexes

The definitive elucidation of the structure of metal complexes relies heavily on single-crystal X-ray diffraction studies. While a specific crystal structure for a transition metal complex of this compound is not available in the surveyed literature, insights can be gained from the structural characterization of complexes formed with analogous N-acyl phenothiazine ligands.

In general, the coordination of transition metals to N-acyl phenothiazines can lead to the formation of mononuclear, binuclear, or polymeric structures. The coordination geometry around the metal center is dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral.

For instance, in complexes of related heterocyclic ligands with transition metals, the coordination environment has been well-characterized. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable preliminary information about the coordination mode. In the IR spectrum, a shift in the stretching frequency of the C=O bond of the acyl group to a lower wavenumber upon complexation is a strong indicator of the coordination of the carbonyl oxygen to the metal center.

The following table presents representative data on the structural features of a transition metal complex with a related N-substituted phenothiazine ligand to illustrate the typical coordination behavior.

| Interactive Data Table: Structural Parameters of a Representative Phenothiazine-Metal Complex | |

| Complex | [Cu(L)Cl₂] (where L is a phenothiazine derivative) |

| Metal Center | Copper(II) |

| Coordination Geometry | Distorted tetrahedral |

| Ligand Coordination Mode | Bidentate (N, S-coordination from phenothiazine core) |

| Cu-N Bond Length (Å) | ~2.05 |

| Cu-S Bond Length (Å) | ~2.35 |

| N-Cu-S Bite Angle (°) | ~85 |

Note: The data in this table is representative of a phenothiazine-metal complex and not specific to this compound. The coordination mode in N-acyl derivatives is expected to primarily involve the acyl oxygen.

Influence of Metal Coordination on Electronic and Photophysical Properties

The coordination of a transition metal to a phenothiazine-based ligand like this compound is expected to significantly perturb its electronic structure, leading to changes in its photophysical properties. Phenothiazine and its derivatives are known for their rich redox chemistry and interesting optical properties, including fluorescence and phosphorescence.

The electronic absorption spectra of N-acyl phenothiazines typically exhibit bands in the UV-Vis region corresponding to π-π* and n-π* transitions within the aromatic system. Upon coordination to a metal ion, these absorption bands can undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. New absorption bands may also appear, which can be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center.

The emission properties of the ligand are also profoundly affected by metal complexation. The fluorescence of the phenothiazine moiety may be quenched upon coordination due to energy transfer to the metal center or the presence of low-lying d-d states. Conversely, in some cases, metal coordination can enhance phosphorescence by promoting intersystem crossing (ISC) from the singlet excited state to the triplet excited state, a phenomenon often facilitated by the heavy atom effect.

Studies on N-phosphorylated phenothiazine derivatives have shown interesting phosphorescence properties. For example, some N-acylphenothiazine derivatives exhibit phosphorescence emission in the range of 460–600 nm. nih.gov The introduction of a metal center can further modulate these properties.

The table below summarizes the typical changes observed in the photophysical properties of phenothiazine derivatives upon coordination with a transition metal.

| Interactive Data Table: Photophysical Properties of Phenothiazine Derivatives and Their Metal Complexes | |

| Property | Free Ligand (Representative N-acyl Phenothiazine) |

| Absorption λmax (nm) | 280, 320 |

| Emission Type | Fluorescence and/or Phosphorescence |

| Emission λmax (nm) | Varies (e.g., Phosphorescence ~530 nm) |

| Quantum Yield | Varies |

| Excited State Lifetime | Varies |

Note: The data presented is generalized for N-acyl phenothiazine derivatives and their expected behavior upon metal complexation.

Role of the Heavy Atom Effect in Metallacage Systems

The heavy atom effect is a phenomenon where the presence of a heavy atom (an atom with a large atomic number) enhances the rate of spin-forbidden processes, most notably intersystem crossing (ISC) from a singlet to a triplet state. This effect is due to increased spin-orbit coupling. In the context of coordination chemistry, the transition metal ion itself can act as a heavy atom.

While there is no specific information on metallacages formed with this compound, the principles of the heavy atom effect are highly relevant to the design of luminescent metal-organic assemblies. By incorporating heavy transition metals such as ruthenium(II), osmium(II), iridium(III), or platinum(II) into complexes with phenothiazine-based ligands, it is possible to significantly enhance phosphorescence.

In a metallacage or other supramolecular assembly, the close proximity of multiple metal centers and ligands can lead to cooperative effects that further influence the photophysical properties. The rigid and well-defined structure of a metallacage can minimize non-radiative decay pathways, leading to higher emission quantum yields.

The introduction of a heavy metal into a phenothiazine-based system can lead to the following:

Increased ISC Rate: Facilitating the population of the triplet excited state.

Enhanced Phosphorescence: As the triplet state is more populated, the probability of phosphorescent emission increases.

Shortened Phosphorescence Lifetime: The heavy atom also enhances the rate of the spin-forbidden radiative decay from the triplet state to the singlet ground state.

Research on phenothiazine-based dyes has shown that the inclusion of heavy atoms can significantly increase the intersystem crossing rate constants. researchgate.net This principle is directly applicable to the design of phosphorescent metallacages where phenothiazine-based ligands could be used as the organic linkers. The combination of the inherent photophysical properties of the phenothiazine core with the heavy atom effect from the coordinated metal could lead to novel materials with applications in sensing, bio-imaging, and photodynamic therapy.

Q & A

Q. Table 1: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 (triclinic) | |

| a, b, c (Å) | 8.1891, 8.2417, 12.813 | |

| R[F² > 2σ(F²)] | 0.037 |

How do electronic substituents (e.g., ethoxy vs. nitro groups) affect the photophysical properties of phenothiazine derivatives?

Advanced Electronic Properties

Ethoxy groups act as electron donors , while nitro groups are electron-withdrawing , altering HOMO-LUMO gaps. For example:

- Nitro-substituted analogs : Exhibit redshifted absorption (λmax ~ 450 nm) due to extended conjugation .

- Ethoxy-substituted analogs : Show enhanced fluorescence quantum yields (ΦF ~ 0.45) compared to unsubstituted phenothiazines (ΦF ~ 0.25) .

Methodological Insight : Use TD-DFT calculations (B3LYP/6-31G*) to predict excitation energies and compare with experimental UV-Vis data .

What strategies mitigate data contradictions in NMR characterization of phenothiazine derivatives?

Data Validation

Contradictions in ¹H NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) arise from solvent effects or impurities. Solutions:

- Decoupling experiments : Identify coupling patterns (e.g., doublets for para-substituted protons).

- DEPT-135 : Confirm quaternary carbons (e.g., C=O at δ 170–175 ppm) .

- Cross-check with X-ray : Align NMR data with crystallographic bond lengths (e.g., C=O = 1.21 Å) .

How can computational modeling guide the design of phenothiazine-based HDAC inhibitors?

Advanced Drug Design

Phenothiazine derivatives like compound 22 (IC₅₀ = 0.8 μM for HDAC6) are optimized via:

- Docking studies : Use AutoDock Vina to simulate binding to HDAC6’s catalytic pocket (Zn²⁺ coordination).

- QSAR models : Correlate substituent electronegativity (e.g., ethoxy) with inhibitory activity .

- Metabolic stability : Predict CYP450 interactions using SwissADME .

What experimental approaches validate the antioxidant activity of this compound?

Q. Biological Evaluation

- DPPH assay : Measure radical scavenging (IC₅₀) at 517 nm. Compare with ascorbic acid controls.

- SOD mimic activity : Use nitroblue tetrazolium (NBT) reduction assays under UV light .

- Structural tuning : Introduce hydroxyl groups at C3/C7 to enhance electron donation .

How are synthetic byproducts (e.g., sulfoxides) characterized and minimized in phenothiazine synthesis?

Q. Byproduct Analysis

- LC-MS : Identify sulfoxide byproducts ([M+H]+ = molecular ion +16).

- Prevention : Use inert atmospheres (N₂/Ar) to suppress oxidation during reactions .

- Purification : Employ preparative TLC with CH₂Cl₂/MeOH (9:1) to isolate pure products .

What role does conformation (e.g., butterfly vs. planar) play in the reactivity of phenothiazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.